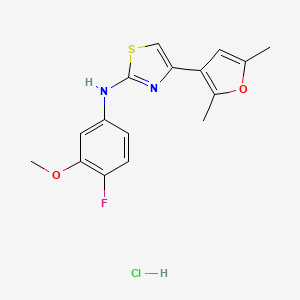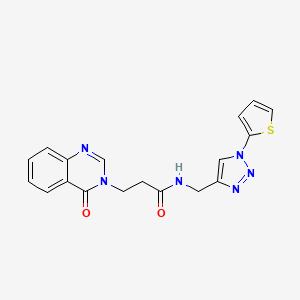
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C18H16N6O2S and its molecular weight is 380.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor and Anticancer Activity The exploration into quinazolinone derivatives has also extended into their antitumor and anticancer activities. Studies have shown that certain quinazolinone analogues exhibit broad-spectrum antitumor activity and, in some cases, demonstrate enhanced potency compared to standard treatments like 5-FU. The incorporation of triazole and thiophene moieties has contributed to the observed potent activities against specific cancer cell lines, offering insights into the structural-activity relationships that govern their efficacy (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).
Antimicrobial and Antibacterial Properties Further research into quinazolinone compounds has revealed their potential as antimicrobial and antibacterial agents. Synthesis of new derivatives has led to the identification of compounds with significant activities against a variety of bacterial and fungal strains, highlighting the versatility of quinazolinone-based structures in addressing microbial resistance. The ability to modify and enhance these compounds for targeted antimicrobial action presents a promising avenue for the development of new therapeutic agents (Desai, Dodiya, & Shihora, 2011).
Luminescent Properties for Imaging and Sensing Quinazolinone derivatives have also been investigated for their luminescent properties, particularly in the context of lanthanide ion complexes. These studies have opened up potential applications in imaging and sensing, where the unique luminescent characteristics of these compounds can be utilized for diagnostic and analytical purposes. The development of thiophene-derivatized quinazolinones that exhibit high luminescence efficiency underscores the potential of these compounds in the fields of bioimaging and molecular diagnostics (de Bettencourt-Dias, Viswanathan, & Rollett, 2007).
Mécanisme D'action
Target of Action
Quinazolinone derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory and analgesic effects
Mode of Action
The exact mode of action of this compound is currently unknown. Quinazolinone derivatives have been reported to inhibit cox-1/2, which are key enzymes in the inflammatory response . This suggests that the compound may exert its effects by modulating these enzymes.
Biochemical Pathways
The compound is likely to affect the biochemical pathways associated with inflammation and pain, given its reported anti-inflammatory and analgesic properties
Result of Action
Given its reported anti-inflammatory and analgesic properties , it can be inferred that the compound may reduce inflammation and alleviate pain at the molecular and cellular levels.
Propriétés
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c25-16(19-10-13-11-24(22-21-13)17-6-3-9-27-17)7-8-23-12-20-15-5-2-1-4-14(15)18(23)26/h1-6,9,11-12H,7-8,10H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVVGKOPMBXBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CN(N=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

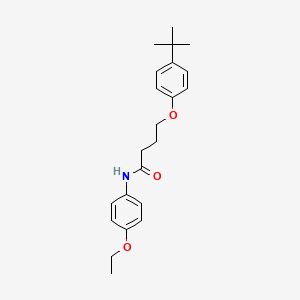
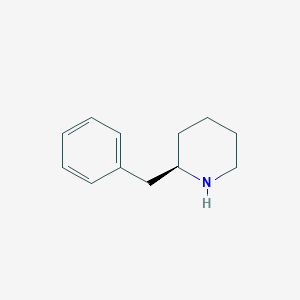
![2-[(4-Methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2875374.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2875375.png)
![2,8,10-trimethyl-N-(2-morpholinoethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2875376.png)

![2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2875378.png)

![2-ethyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2875381.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea](/img/structure/B2875382.png)
![methyl 2-amino-11-(carbamoylmethyl)-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano [3,2-c]pyridine-4,3'-indoline]-3-carboxylate](/img/structure/B2875384.png)
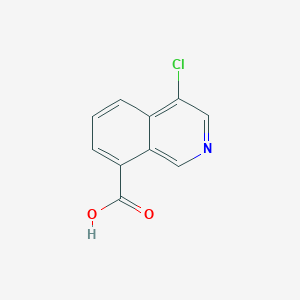
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2875387.png)
